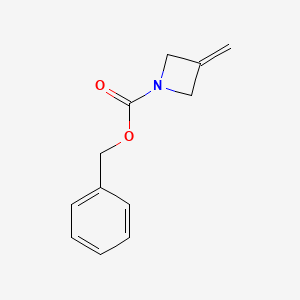

Benzyl 3-methyleneazetidine-1-carboxylate

概要

説明

Benzyl 3-methyleneazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methylene group attached to the third carbon of the ring

準備方法

Synthetic Routes and Reaction Conditions

Benzyl 3-methyleneazetidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of phenylmethyl 3-oxoazetidine-1-carboxylate with methyltriphenylphosphonium bromide and potassium tert-butoxide in diethyl ether. The reaction mixture is stirred at room temperature and then heated to 35°C for 1 hour. The resulting product is filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

化学反応の分析

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Deprotection | TFA/DCM, RT, 30 min | - |

| Benzylation | Benzyl chloroformate, TEA, DCM, RT | 67% |

Reductive Alkylation

The compound undergoes reductive alkylation to introduce substituents at the azetidine nitrogen:

-

Reaction : Sodium triacetoxyborohydride (STAB) is used to reduce imine intermediates formed by condensation with aldehydes.

Key Data:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Benzyl carbamate | STAB, DCM, RT | N-Benzylated azetidine derivative | 54% |

Hydrolysis and Amidation

The ester moiety of benzyl 3-methyleneazetidine-1-carboxylate is hydrolyzed to generate carboxylic acid intermediates, which are further functionalized:

-

Hydrolysis : Treatment with 2N NaOH in methanol converts the ester to a carboxylic acid.

-

Amidation : The acid reacts with N-methylaniline using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form amides .

Key Data:

| Reaction Step | Conditions | Yield |

|---|---|---|

| Ester Hydrolysis | 2N NaOH, MeOH, RT | - |

| Amidation | DCC/DMAP, DCM, 0°C to RT | 72% |

Catalytic Functionalization

Cobalt(III)-catalyzed C–H activation enables three-component coupling reactions:

-

Example : Reaction with butadiene and ethyl benzoylformate under [Cp*Co(C6H6)][B(C6F5)4]₂ catalysis yields diastereoselective products.

Phosphine Oxide Elimination

In the presence of DIBAL-H, phosphine oxide derivatives undergo elimination to form phosphines:

科学的研究の応用

Medicinal Chemistry Applications

Benzyl 3-methyleneazetidine-1-carboxylate has shown promise in the development of novel pharmaceuticals. Its structural features allow it to act as a scaffold for synthesizing bioactive compounds.

- Antiviral Activity : Research indicates that derivatives of azetidine compounds exhibit inhibitory effects on viral enzymes, particularly neuraminidase, which is crucial for the replication of viruses such as influenza . Compounds similar to this compound have been investigated as potential inhibitors, contributing to antiviral drug discovery.

- Anticancer Properties : Some studies suggest that azetidine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of pathways related to cell survival and death, making these compounds candidates for anticancer drug development .

Synthetic Organic Chemistry

The synthesis of this compound is significant in organic chemistry for creating complex molecules.

- Synthesis Methodologies : Various synthetic routes have been developed to produce this compound efficiently. For instance, one method involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with benzyl halides under basic conditions, yielding high purity products within short reaction times .

- Building Blocks for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo further functionalization makes it valuable in creating libraries of derivatives for biological testing.

Materials Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in materials science.

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings, adhesives, and other materials. Its reactivity allows for incorporation into polymer backbones or as a side chain modifier .

作用機序

The mechanism of action of benzyl 3-methyleneazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and methylene group play crucial roles in its reactivity and binding properties. detailed studies on its exact mechanism of action are limited and require further research .

類似化合物との比較

Similar Compounds

Benzyl 3-oxoazetidine-1-carboxylate: Similar structure but with an oxo group instead of a methylene group.

Phenylmethyl 3-oxoazetidine-1-carboxylate: Another related compound with a phenylmethyl group.

生物活性

Benzyl 3-methyleneazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the use of specific reagents that facilitate the formation of the azetidine ring. The structural formula can be represented as follows:

The synthesis typically involves the reaction of benzyl derivatives with appropriate carboxylic acids under controlled conditions. For example, one method includes the use of flash chromatography for purification, yielding a product with a high degree of purity and structural integrity as confirmed by NMR spectroscopy .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have indicated that derivatives of azetidine compounds possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro.

- Cytotoxicity : In cellular assays, this compound has shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

In Vivo Studies

Research has demonstrated that this compound can exhibit significant biological effects in vivo. For instance, in murine models, the compound has been tested for its ability to reduce tumor size and improve survival rates when administered in specific dosages.

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent .

- Case Study on Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Cytotoxicity | IC50 = 15 µM against cancer cells |

Table 2: Synthesis Yield and Purity

| Synthesis Method | Yield (%) | Purity (%) | NMR Confirmation |

|---|---|---|---|

| Flash Chromatography | 70.3 | >95 | Yes |

| Recrystallization | 82.7 | >98 | Yes |

特性

IUPAC Name |

benzyl 3-methylideneazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAXEPGOVIEEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736322 | |

| Record name | Benzyl 3-methylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934664-23-0 | |

| Record name | Benzyl 3-methylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。